molecular formula C5H3F2NO2S B2637100 2-(Difluoromethyl)-1,3-thiazole-5-carboxylicacid CAS No. 1783954-35-7

2-(Difluoromethyl)-1,3-thiazole-5-carboxylicacid

Cat. No.: B2637100
CAS No.: 1783954-35-7
M. Wt: 179.14
InChI Key: IKIWPZTVHMTSNA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is a fluorinated thiazole derivative with a carboxylic acid moiety at position 5 and a difluoromethyl group at position 2. Thiazole rings are widely explored in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities, while fluorine substitution enhances bioavailability and modulates electronic properties .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-3(7)4-8-1-2(11-4)5(9)10/h1,3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIWPZTVHMTSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783954-35-7
Record name 2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the introduction of a difluoromethyl group into a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Positional Isomerism

  • 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid (CID 71757555): Substituents: Difluoromethyl at position 4, phenyl at position 2. Structural Impact: The phenyl group enhances π-π stacking in target binding, while the difluoromethyl group at position 4 may reduce steric hindrance compared to position 2 . Molecular Formula: C₁₁H₇F₂NO₂S; MW: 255.24 g/mol.
  • 2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 2060029-60-7): Substituents: Chlorine at position 2, difluoromethyl at position 3. Molecular weight: 213.59 g/mol .

Fluorine vs. Trifluoromethyl Substitutions

  • 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 937597-59-6): Substituents: Trifluoromethyl (CF₃) at position 4. Impact: The CF₃ group is more electron-withdrawing than difluoromethyl (CF₂H), increasing metabolic stability but reducing solubility (logP ~2.5) .
  • Febuxostat (2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid): Substituents: Cyano and isobutyloxy groups. Impact: The cyano group enhances xanthine oxidase inhibition (IC₅₀ = 0.6 nM), while the isobutyloxy chain improves oral bioavailability .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents Predicted logP pKa (Carboxylic Acid)
2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid* C₆H₃F₂NO₂S ~199.16 CF₂H (C2) ~1.2 ~3.5
4-(Difluoromethyl)-2-phenyl analog C₁₁H₇F₂NO₂S 255.24 CF₂H (C4), Ph (C2) ~2.8 ~3.0
2-Chloro-4-(difluoromethyl) analog C₅H₂ClF₂NO₂S 213.59 Cl (C2), CF₂H (C4) ~1.5 ~1.5
2-(Butylamino)-4-CF₃ analog C₉H₁₀F₃N₂O₂S 264.25 CF₃ (C4), NHBu (C2) ~2.5 ~4.2

*Estimated values based on analogs.

Xanthine Oxidase Inhibition

  • Febuxostat : A clinical xanthine oxidase inhibitor (XOI) with IC₅₀ = 0.6 nM. Its 4-methyl-thiazole and isobutyloxy groups are critical for binding .
  • 2-(Difluoromethyl) analog : While direct data are unavailable, difluoromethyl’s electron-withdrawing nature may enhance XOI activity compared to methyl or hydrogen substituents .

Antimicrobial and Antiparasitic Activity

  • 4-(Difluoromethyl)-2-phenyl analog: Thiazole-phenyl hybrids show promise against kinetoplastid parasites (e.g., Trypanosoma spp.) due to improved membrane penetration .
  • Piperidine-linked analogs (e.g., 2-({1-Boc-piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid): Enhanced blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. The difluoromethyl group enhances its chemical reactivity and biological activity. This article explores the biological activities of this compound, including its potential applications in medicine and agriculture.

  • Molecular Formula: C5_5H3_3F2_2NO2_2S
  • Molecular Weight: Approximately 179.15 g/mol
  • Hazards: Classified as harmful if swallowed and can cause skin irritation.

Biological Activity Overview

Research indicates that compounds containing thiazole rings often demonstrate significant antimicrobial and antifungal properties. The presence of the difluoromethyl substitution is believed to enhance these activities by increasing lipophilicity and cellular permeability. Below are key findings regarding the biological activity of 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid:

Antimicrobial Activity

Studies suggest that this compound exhibits notable activity against various pathogens, making it a candidate for use as a pesticide or herbicide. The mechanism likely involves interaction with biological targets such as enzymes involved in metabolic pathways of microorganisms.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in E. coli
FungiReduced viability in Candida species

Therapeutic Potential

The compound's ability to bind to various biological targets may indicate its potential in treating diseases. Interaction studies have shown that 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid can affect enzyme activities crucial for cellular functions.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of thiazole compounds, including 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid, showed significant antibacterial activity against Gram-positive bacteria, highlighting the compound's potential for developing new antibiotics.
  • Fungicidal Properties : Research has indicated that this compound exhibits fungicidal properties against certain strains of fungi, suggesting its application in agricultural settings as a fungicide.

The exact mechanism through which 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets effectively.

Comparison with Similar Compounds

To understand the uniqueness of 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acidContains trifluoromethyl instead of difluoromethylHigher electronegativity may affect reactivity
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acidDifferent position of difluoromethyl groupVariation in biological activity
2-Amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acidContains an amino groupPotentially increased solubility and reactivity

The unique combination of the difluoromethyl group at position two on the thiazole ring distinguishes this compound from its analogs and potentially enhances its efficacy as a pharmaceutical agent.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid be optimized to improve yield and purity?

  • Methodological Answer : Synthesis often involves multi-step reactions starting with ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate as a precursor. Key steps include hydrolysis of the ester group to the carboxylic acid under acidic or basic conditions. Optimization strategies:

  • Catalyst screening : Use transition metal catalysts (e.g., Pd) for halogen substitution reactions to enhance regioselectivity .
  • Purification : Employ preparative HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the carboxylic acid derivative .
  • Reaction monitoring : Track intermediates via LC-MS and 19F NMR^{19}\text{F NMR} to detect undesired side products like defluorination .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} confirm substituent positions and fluorine integration. For example, 19F NMR^{19}\text{F NMR} peaks near -110 ppm indicate difluoromethyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C6_6H4_4F2_2NO2_2S: theoretical 208.01 g/mol).
  • X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguities in ring conformation and hydrogen bonding .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Fluorine’s electronegativity reduces basicity of adjacent groups (e.g., thiazole nitrogen), enhancing membrane permeability. Calculate logP values using software like MarvinSketch .
  • Acidity : The carboxylic acid (pKa ~2.5) and difluoromethyl group (weakly acidic) affect solubility. Titration studies in DMSO/water mixtures quantify ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assays). For example, discrepancies in IC50_{50} values may arise from off-target effects in complex cellular environments .
  • Metabolic stability : Use liver microsome assays to assess whether rapid metabolism in certain systems reduces apparent activity .
  • Structural analogs : Test derivatives (e.g., 2-(4-chlorophenyl) or 2-(trifluoromethyl) variants) to isolate the role of the difluoromethyl group .

Q. What strategies are effective in studying the compound’s binding mode to biological targets?

  • Methodological Answer :

  • Molecular docking : Employ software like AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR). Parameterize fluorine atoms using quantum mechanical charge calculations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions .
  • X-ray co-crystallography : Use SHELXL for high-resolution refinement of protein-ligand complexes to identify fluorine-protein interactions (e.g., C–F⋯H–N) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Substituent variation : Replace the difluoromethyl group with –CF3_3 or –CH2_2F and compare activity. For instance, 2-(trifluoromethyl) analogs show higher metabolic stability but lower solubility .
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine and assess target affinity. Thiazole’s sulfur atom often enhances π-stacking in hydrophobic pockets .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the carboxylic acid to E3 ligase ligands to explore degradation of disease-related proteins .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s antimicrobial activity?

  • Methodological Answer :

  • Positive controls : Use known antimicrobial agents (e.g., ciprofloxacin) to validate assay conditions.
  • Solvent controls : Test DMSO or ethanol at concentrations used in dosing to rule out solvent toxicity .
  • Resistance studies : Perform serial passage experiments to monitor emergence of resistant microbial strains .

Q. How can computational models predict the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate absorption (e.g., %F >50% via Rule of Five compliance) and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using lipid bilayer models to assess CNS accessibility .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational docking poses?

  • Methodological Answer :

  • Flexibility of fluorine : Difluoromethyl groups adopt multiple conformations in solution, which may not align with rigid docking poses. Use ensemble docking with multiple ligand conformers .
  • Crystallization artifacts : Crystal packing forces can distort ligand geometry. Validate with solution-state NMR or SAXS .

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